Tetraethyltin

説明

特性

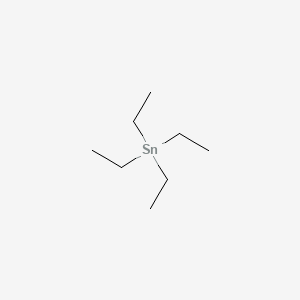

IUPAC Name |

tetraethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWNQEOPUOCKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Sn | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022073 | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid. | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.2 [mmHg], 1.2 mm Hg @ 20 °C | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

597-64-8 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31RE6NA75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170 °F (EPA, 1998), -112 °C, -170 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyltin (TET), an organotin compound with the chemical formula (C₂H₅)₄Sn, is a significant substance in the fields of organic synthesis and materials science. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of the toxicological pathways associated with its primary metabolite, triethyltin. The information is curated to support research, development, and safety protocols involving this compound.

Physical Properties

This compound is a colorless, flammable liquid at room temperature.[1] It is characterized by its insolubility in water but is soluble in organic solvents such as diethyl ether and alcohol.[1][2] A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Sn | [1] |

| Molar Mass | 234.958 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.187 g/cm³ at 20°C | [1] |

| Melting Point | -112 °C | [1] |

| Boiling Point | 181 °C | [1] |

| Vapor Pressure | 1 mmHg at 33°C | [3] |

| Refractive Index (n²⁰/D) | 1.473 | [4] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in diethyl ether and alcohol | [1][2] |

Chemical Properties and Reactivity

This compound is a stable organotin compound under standard conditions. However, it exhibits reactivity under specific circumstances. It is incompatible with strong oxidizing agents.[5] Direct sunlight can cause its slow degradation to inorganic tin salts.[3] Upon heating to decomposition, it emits acrid smoke and irritating fumes.[2]

A crucial reaction in a biological context is its metabolism to the more toxic triethyltin cation.[1]

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to determine the key physical and chemical properties of this compound.

Synthesis of this compound via Grignard Reaction

A standard laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, ethylmagnesium bromide, with tin(IV) chloride.[1]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Tin(IV) Chloride: Cool the flask containing the Grignard reagent in an ice bath. Slowly add a solution of tin(IV) chloride in a suitable solvent (e.g., anhydrous diethyl ether or benzene) to the stirred Grignard reagent. Maintain a low temperature during the addition to control the exothermic reaction.

-

Workup: After the addition of tin(IV) chloride is complete, heat the reaction mixture to reflux for one hour. Then, cool the mixture and hydrolyze the excess Grignard reagent by the slow addition of ice-cold water, followed by a dilute acid (e.g., hydrochloric acid).

-

Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Determination of Boiling Point (Micro Method)

The boiling point of a small quantity of a liquid like this compound can be accurately determined using a micro-boiling point apparatus.

Experimental Setup for Micro-Boiling Point Determination

Caption: Setup for micro-boiling point determination.

Detailed Methodology:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube or a melting point capillary tube sealed at one end.

-

Apparatus Setup: Attach the sample tube to a thermometer with the bulb of the thermometer level with the sample. Insert a smaller, inverted capillary tube (sealed at the top) into the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary tube is recorded as the boiling point.

Determination of Density using a Pycnometer

The density of a liquid can be determined with high accuracy using a pycnometer, which is a flask with a precisely known volume.

Workflow for Density Determination using a Pycnometer

Caption: Workflow for density determination.

Detailed Methodology:

-

Calibration: The exact volume of the pycnometer is first determined by weighing it empty and then filled with a liquid of known density (e.g., deionized water) at a specific temperature.

-

Sample Measurement:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the stopper and allow any excess liquid to escape through the capillary.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer.

Detailed Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at the measurement temperature.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

Toxicological Profile and Signaling Pathways of Triethyltin

This compound itself is considered less toxic than its metabolite, triethyltin. In the body, this compound is dealkylated to form the triethyltin cation [(C₂H₅)₃Sn]⁺, which is a potent neurotoxin. The primary mechanism of triethyltin toxicity involves the disruption of mitochondrial function and cellular ion homeostasis, leading to apoptosis, particularly in the central nervous system.

Signaling Pathway of Triethyltin-Induced Neuronal Apoptosis

The diagram below illustrates the key molecular events initiated by triethyltin that culminate in neuronal cell death.

References

- 1. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trimethyltin initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dysregulation of intracellular calcium homeostasis is responsible for neuronal death in an experimental model of selective hippocampal degeneration induced by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tetraethyltin from Tin Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraethyltin from tin tetrachloride, a cornerstone reaction in organometallic chemistry. The primary method detailed is the Grignard reaction, a robust and widely utilized approach for the formation of carbon-tin bonds. This document outlines the reaction principles, provides a detailed experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.

Core Principles: The Grignard Reaction

The synthesis of this compound from tin tetrachloride is most commonly achieved through a Grignard reaction.[1][2] This reaction involves the use of an organomagnesium halide, known as a Grignard reagent, to alkylate the tin center. In this specific synthesis, ethylmagnesium bromide (CH₃CH₂MgBr) acts as the nucleophile, displacing the chloride ions from the tin tetrachloride (SnCl₄) to form four new tin-carbon bonds.[1][2]

The overall reaction can be summarized as follows:

4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr [1][2]

This method is highly effective for producing symmetrical tetraalkyltin compounds and can be adapted for the synthesis of other tetraorganotins, such as tetra-n-propyltin and tetra-n-butyltin.[3]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

| Tin Tetrachloride | SnCl₄ | 260.52 | 2.226 | 114 | -33 |

| Ethylmagnesium Bromide | CH₃CH₂MgBr | ~131.28 | - | - | - |

| This compound | (CH₃CH₂)₄Sn | 234.96 | 1.187 | 181 | -112 |

| Diethyl Ether (solvent) | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 | -116.3 |

Table 2: Experimental Parameters and Yield

| Parameter | Value |

| Stoichiometry | |

| Tin Tetrachloride | 1 equivalent |

| Ethylmagnesium Bromide | >4 equivalents |

| Reaction Conditions | |

| Initial Temperature | 0 °C (ice bath) |

| Reflux Temperature | ~35 °C (boiling point of ether) |

| Reaction Time | ~2-3 hours |

| Product Isolation | |

| Purification Method | Vacuum Distillation |

| Boiling Point (at 12 mm Hg) | 63–65 °C[3] |

| Yield | |

| Typical Yield | 89–96%[3] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on established procedures.[3]

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Magnesium turnings

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether

-

Iodine (crystal, as initiator)

-

10% Hydrochloric acid (HCl)

-

Calcium chloride (drying agent)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tin Tetrachloride:

-

Cool the flask containing the ethylmagnesium bromide solution in an ice bath.

-

Add tin(IV) chloride dropwise to the stirred Grignard reagent solution via the dropping funnel. A vigorous reaction will occur, and a white precipitate of magnesium salts will form. Maintain the temperature below 10 °C during the addition.

-

After the addition of tin tetrachloride is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux for 1 hour with continuous stirring.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously add ice water to the mixture to quench any unreacted Grignard reagent.

-

Add ice-cold 10% hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, which contains the this compound.

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the ether layer over anhydrous calcium chloride.

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 63–65 °C under a pressure of 12 mm Hg.[3]

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to Tetraethyltin

This technical guide provides comprehensive information on tetraethyltin, including its chemical identifiers, physical and toxicological properties, detailed experimental protocols for its synthesis, and insights into its metabolic pathway and mechanism of toxicity. This document is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry.

Chemical Identifiers and Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀Sn | [1][2][3] |

| Molar Mass | 234.96 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.187 g/cm³ at 25 °C | [1][5] |

| Melting Point | -112 °C | [1][5] |

| Boiling Point | 181 °C | [1][5] |

| Flash Point | 53 °C (127 °F) | [1] |

| Solubility | Insoluble in water; soluble in diethyl ether. | [1][2][5] |

| Vapor Pressure | 1.2 mmHg | [2] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Source(s) |

| Oral LD50 | 9-16 mg/kg | Rat | [6] |

| Oral LD50 | 6.25 mg/kg | Rat | |

| Oral LD50 | 39.8 mg/kg | Mouse | |

| Oral LD50 | 7 mg/kg | Rabbit | |

| Inhalation LC50 | 114 mg/m³ | Rat | |

| Inhalation LC50 | 180 mg/m³ | Mouse |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from tin(IV) chloride and ethylmagnesium bromide, a common and effective method.[1][7]

Materials:

-

Magnesium turnings (50 g, 2.05 g atoms)

-

Ethyl bromide (250 g, 175 ml, 2.3 moles)

-

Absolute ether (500 ml)

-

Bromine (3 drops)

-

Tin(IV) chloride (SnCl₄) (83 g, 37 ml, 0.32 mole)

-

Ice water (85 ml)

-

10% Hydrochloric acid (ice-cold, 400 ml)

-

Calcium chloride (for drying)

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle or steam cone

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 50 g of magnesium turnings.[7]

-

Prepare a solution of 250 g of ethyl bromide in 500 ml of absolute ether. Add 5 ml of this solution, along with 3 drops of bromine, to the magnesium in the flask to initiate the Grignard reaction.[7]

-

Once the reaction starts, gradually add the remaining ethyl bromide-ether solution to maintain a steady reflux.[7]

-

After the addition is complete and the spontaneous reaction subsides, heat the mixture gently under reflux with stirring for 30 minutes.[7]

-

-

Reaction with Tin(IV) Chloride:

-

Work-up and Isolation:

-

Set the condenser for distillation and remove the ether by heating with a steam cone for about 1.5 hours. The contents of the flask will solidify as the ether is removed.[7]

-

Cool the flask again in an ice bath and return the collected ether to the reaction mixture.[7]

-

Decompose the reaction mixture by slowly adding 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.[7]

-

Transfer the contents to a separatory funnel, separate the ether layer, and dry it with calcium chloride.[7]

-

Remove the ether by distillation.[7]

-

-

Purification:

-

Distill the crude this compound under vacuum (boiling at 63–65 °C / 12 mm Hg) to obtain the pure product. The expected yield is 67–72 g (89–96%).[7]

-

Visualizations: Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of this compound

This compound itself is not the primary toxic agent. In the body, it undergoes dealkylation to form more toxic triethyltin and subsequently diethyltin derivatives.[2] This metabolic conversion is a critical aspect of its toxicology.

Caption: Metabolic conversion of this compound in the body.

Mechanism of Organotin-Induced Apoptosis

Organotin compounds, including the metabolites of this compound, exert their toxic effects by inducing apoptosis. The pathway involves multiple cellular disruptions.

Caption: Cellular mechanism of organotin-induced apoptosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | CAS 597-64-8 | LGC Standards [lgcstandards.com]

- 5. This compound CAS#: 597-64-8 [amp.chemicalbook.com]

- 6. Tetraethyl tin - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solubility of Tetraethyltin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetraethyltin, a significant organotin compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. It includes a detailed, generalized experimental protocol for measuring the solubility of this compound in various organic solvents. Furthermore, this guide illustrates the logical workflow of such an experiment and the key factors influencing solubility through diagrams generated using the DOT language. This document is intended to be a valuable resource for professionals working with this compound, enabling them to establish its solubility profile for various applications.

Introduction

This compound ((C₂H₅)₄Sn) is a colorless organotin liquid with applications in catalysis and as an intermediate in the synthesis of other organotin compounds.[1] Its solubility in different solvents is a critical physical property that influences its reactivity, handling, and formulation. While qualitatively described as soluble in many organic solvents and insoluble in water, precise quantitative data is scarce in scientific literature.[1] This guide aims to bridge this gap by providing a detailed methodology for researchers to determine the solubility of this compound in their specific solvent systems.

Quantitative Solubility Data

A thorough search of chemical handbooks and scientific databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The information available is qualitative, indicating general solubility in solvents like ether and alcohol, and insolubility in water.[1]

For illustrative purposes, the following table presents a template for how experimentally determined solubility data for this compound should be structured. The values presented are hypothetical and should be replaced with empirical data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| n-Hexane | 25 | Data not available | Data not available | Gravimetric Analysis | To be determined |

| Toluene | 25 | Data not available | Data not available | Gas Chromatography | To be determined |

| Ethanol | 25 | Data not available | Data not available | Spectrophotometry | To be determined |

| Diethyl Ether | 25 | Data not available | Data not available | Gravimetric Analysis | To be determined |

| Acetone | 25 | Data not available | Data not available | Gas Chromatography | To be determined |

| Chloroform | 25 | "Sparingly soluble" | Data not available | Visual Observation | [2] |

| Methanol | 25 | "Slightly soluble" | Data not available | Visual Observation | [2] |

Note: The terms "sparingly soluble" and "slightly soluble" are qualitative and have been noted from existing literature. Researchers are encouraged to determine quantitative values using the protocol outlined below.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed, generalized protocol for determining the solubility of this compound, a liquid, in an organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., spectrophotometer with a colorimetric reagent for tin)[3]

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of a distinct, separate phase of this compound ensures that the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved this compound to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed. This will ensure that any micro-droplets of undissolved this compound are pelleted.

-

-

Sample Collection and Dilution:

-

Carefully extract a known volume of the clear, supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound layer.

-

To minimize the risk of including undissolved droplets, it is recommended to pass the extracted sample through a chemically resistant syringe filter.

-

Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method. Gas chromatography with a flame ionization detector (GC-FID) is a common and effective technique for quantifying organometallic compounds.[4]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

This compound is a toxic substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn. Handle with care and dispose of waste according to institutional and regulatory guidelines.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound in organic solvents.

Conclusion

References

An In-depth Technical Guide on the Metabolic Conversion of Tetraethyltin to Triethyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyltin (TET), an organotin compound, undergoes metabolic conversion in biological systems to the more toxic and biologically active metabolite, triethyltin (TET). This biotransformation is a critical determinant of the toxicological profile of this compound. The primary site of this metabolic process is the liver, where the cytochrome P450 (CYP450) monooxygenase system catalyzes the dealkylation of the parent compound. This technical guide provides a comprehensive overview of the core principles of this metabolic conversion, detailing the enzymatic processes, experimental protocols for its investigation, and a framework for the presentation of quantitative data. The information is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development who are studying the metabolism and effects of organotin compounds.

Biochemical Conversion of this compound to Triethyltin

The metabolic conversion of this compound to triethyltin is a process of oxidative dealkylation. In this reaction, one of the ethyl groups is removed from the tin atom of this compound, resulting in the formation of triethyltin. This conversion is significant because triethyltin is a much more potent neurotoxin than its parent compound. The accumulation of triethyltin in tissues, particularly the brain, is associated with the characteristic toxic effects observed after exposure to this compound.

The overall reaction can be summarized as follows:

(CH₃CH₂)₄Sn + [O] → (CH₃CH₂)₃Sn⁺ + CH₃CHO + H₂O

In vivo, this reaction is catalyzed by the cytochrome P450 enzyme system, which is a superfamily of heme-containing monooxygenases. These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes. The reaction is dependent on the presence of molecular oxygen (O₂) and the reducing agent, nicotinamide adenine dinucleotide phosphate (NADPH).

The dealkylation process is not limited to a single step. Triethyltin can be further metabolized to diethyltin, although this subsequent conversion occurs at a slower rate.

The Role of Cytochrome P450

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a wide variety of xenobiotics, including drugs, environmental pollutants, and organometallic compounds like this compound. The catalytic cycle of CYP450 involves the activation of molecular oxygen to a highly reactive form that can be inserted into a C-H bond of the substrate.

The metabolism of this compound by CYP450 is believed to proceed through the following general steps:

-

Binding of this compound: this compound binds to the active site of a CYP450 enzyme.

-

Reduction of the Heme Iron: The heme iron in the CYP450 active site is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron donated from NADPH via the flavoprotein NADPH-cytochrome P450 reductase.

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, again originating from NADPH, which leads to the formation of a peroxy-iron intermediate.

-

Oxygen-Oxygen Bond Cleavage: The O-O bond is cleaved, resulting in the formation of water and a highly reactive ferryl-oxo (Fe⁴⁺=O) species.

-

Substrate Oxidation: The ferryl-oxo intermediate abstracts a hydrogen atom from one of the ethyl groups of this compound, followed by the transfer of the hydroxyl group to the resulting radical. This forms an unstable intermediate that breaks down to yield triethyltin and acetaldehyde.

While the involvement of the CYP450 system is well-established, the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the readily available literature. Identifying the specific isoforms would be a key area for further research, as it would allow for a better understanding of inter-individual and inter-species differences in susceptibility to this compound toxicity.

Data Presentation

Quantitative analysis of the metabolic conversion of this compound to triethyltin is essential for understanding the kinetics and efficiency of this process. The following tables provide a template for the clear and structured presentation of such data.

Table 1: In Vitro Metabolism of this compound in Rat Liver Microsomes

| Parameter | Value | Units |

| This compound Concentration | 100 | µM |

| Microsomal Protein Concentration | 1.0 | mg/mL |

| Incubation Time | 60 | min |

| Triethyltin Formed | 15.2 | nmol/mg protein |

| Percent Conversion | 15.2 | % |

Table 2: Kinetic Parameters for this compound Dealkylation by Rat Liver Microsomes

| Parameter | Value | Units |

| Vmax (Maximum Velocity) | [Insert Value] | nmol/min/mg protein |

| Km (Michaelis Constant) | [Insert Value] | µM |

| Intrinsic Clearance (Vmax/Km) | [Insert Value] | µL/min/mg protein |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the metabolic conversion of this compound to triethyltin.

In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol describes a typical in vitro experiment to measure the conversion of this compound to triethyltin using isolated liver microsomes.

3.1.1. Materials

-

Male Wistar rats (200-250 g)

-

Phenobarbital (for induction of CYP450 enzymes, optional)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

-

This compound (substrate)

-

Triethyltin chloride (standard)

-

Diethyltin dichloride (internal standard)

-

Acetonitrile (for protein precipitation)

-

Hexane (for extraction)

-

Sodium tetraethylborate (derivatizing agent)

3.1.2. Preparation of Rat Liver Microsomes

-

Euthanize rats according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or BCA assay).

-

Store the microsomes at -80°C until use.

3.1.3. Incubation Procedure

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Rat liver microsomes (e.g., 1 mg/mL protein)

-

0.1 M potassium phosphate buffer (pH 7.4)

-

MgCl₂ (e.g., 5 mM)

-

This compound (e.g., 100 µM, dissolved in a suitable solvent like ethanol at a final concentration of <1%)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system or NADPH (e.g., 1 mM).

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3.1.4. Sample Preparation for GC-MS Analysis

-

Vortex the terminated reaction mixture and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add an internal standard (e.g., diethyltin dichloride).

-

Add a derivatizing agent, such as sodium tetraethylborate, to convert the polar organotin metabolites to their more volatile ethylated derivatives.

-

Extract the derivatized analytes with an organic solvent like hexane.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

Analysis of this compound and Triethyltin by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general parameters for the analysis of derivatized this compound and triethyltin.

3.2.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for organometallic compound analysis (e.g., a non-polar or mid-polar column like a DB-5ms).

3.2.2. GC-MS Conditions

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes. Monitor characteristic ions for this compound, ethylated triethyltin, and the ethylated internal standard.

3.2.3. Quantification

-

Prepare a calibration curve using standards of this compound and triethyltin that have been subjected to the same derivatization and extraction procedure as the samples.

-

Calculate the concentration of triethyltin in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the metabolic conversion of this compound and the experimental workflow for its study.

Caption: Metabolic pathway of this compound to its more toxic metabolites.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolic conversion of this compound to triethyltin, primarily mediated by the cytochrome P450 system in the liver, is a key event in the manifestation of its toxicity. Understanding the kinetics and mechanisms of this biotransformation is crucial for assessing the risk associated with this compound exposure and for the development of potential therapeutic interventions. The experimental protocols and data presentation frameworks provided in this guide offer a systematic approach for researchers to investigate this important metabolic pathway. Further research is warranted to identify the specific CYP450 isoforms involved and to obtain precise kinetic parameters for this conversion, which will enhance the accuracy of toxicokinetic modeling and risk assessment.

The Genesis of an Intriguing Class of Metallorganics: A Technical Guide to the History and Discovery of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and evolving applications of organotin compounds. From their initial synthesis in the mid-19th century to their contemporary investigation as potential therapeutic agents, this document delves into the foundational experimental work, the physicochemical properties of the earliest known compounds, and the molecular mechanisms underpinning their biological activity. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough resource for researchers in chemistry and drug development.

A Serendipitous Discovery: The Dawn of Organotin Chemistry

The field of organotin chemistry emerged from the pioneering work of two chemists in the mid-19th century, Edward Frankland and Carl Löwig, who independently synthesized the first examples of these organometallic compounds.[1][2][3]

Edward Frankland and the First Organotin Compound

In 1849, the English chemist Edward Frankland inadvertently synthesized the first-ever organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[4] His initial research was focused on the isolation of organic radicals.[5] The synthesis was achieved by heating ethyl iodide with metallic tin in a sealed glass tube at temperatures between 150°C and 200°C.[6] This direct synthesis method laid the groundwork for future explorations into organometallic chemistry.[4]

Carl Löwig's Independent Synthesis

Shortly after Frankland's discovery, in 1852, the German chemist Carl Löwig reported the synthesis of alkyltin compounds.[2][3] Löwig's method involved the reaction of alkyl halides with a tin-sodium alloy.[2][3] This work, independent of Frankland's, further solidified the existence and accessibility of compounds containing a direct tin-carbon bond.

The field experienced significant growth in the early 20th century, particularly with the advent of Grignard reagents, which provided a more versatile and efficient method for creating tin-carbon bonds.[4] Key figures in the advancement of organotin chemistry during this period include Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[3]

Early Synthetic Methodologies: A Glimpse into 19th-Century Chemistry

The initial syntheses of organotin compounds, while groundbreaking, were conducted with the limited apparatus and techniques of the time. The following are detailed experimental protocols based on historical accounts.

Frankland's Direct Synthesis of Diethyltin Diiodide (c. 1849)

Objective: To synthesize diethyltin diiodide by the direct reaction of ethyl iodide and metallic tin.

Reactants:

-

Ethyl iodide (C₂H₅I)

-

Metallic tin (Sn), likely in foil or granular form

Apparatus:

-

Thick-walled sealed glass tube

Procedure:

-

Metallic tin and ethyl iodide were placed inside a thick-walled glass tube.

-

The tube was then carefully sealed under flame.

-

The sealed tube was heated in a furnace to a temperature between 150 °C and 200 °C.

-

Upon cooling, a crystalline solid, identified as diethyltin diiodide, was formed.

Löwig's Synthesis using a Tin-Sodium Alloy (c. 1852)

Objective: To synthesize alkyltin compounds using a tin-sodium alloy.

Reactants:

-

Alkyl halide (e.g., ethyl iodide, C₂H₅I)

-

Tin-sodium alloy (Sn-Na)

Apparatus:

-

Reaction vessel suitable for heating and reflux.

Procedure:

-

A tin-sodium alloy was prepared.

-

The alkyl halide was added to the tin-sodium alloy in a reaction vessel.

-

The mixture was likely heated to initiate and sustain the reaction.

-

The resulting alkyltin compounds were then isolated from the reaction mixture.

Physicochemical and Toxicological Properties of Early Organotin Compounds

The initial organotin compounds were characterized by their unique physical and chemical properties, as well as their notable biological activity.

Physicochemical Data

Quantitative data for the very first organotin compounds is sparse in modern literature. However, key properties of diethyltin diiodide, the first synthesized organotin, are summarized below.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| Diethyltin diiodide | (C₂H₅)₂SnI₂ | 430.64[7] | Crystalline solid[6] |

Toxicological Data

Modern Applications in Drug Development: Organotins as Anticancer Agents

In recent decades, organotin compounds have garnered significant interest as potential chemotherapeutic agents.[9] Their mechanism of action primarily involves the induction of apoptosis (programmed cell death) in cancer cells.[9]

Signaling Pathway of Organotin-Induced Apoptosis

Organotin compounds typically induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes called caspases, which execute cell death.

Caption: Organotin-induced intrinsic apoptosis pathway.

The cytotoxic effects of organotin compounds are influenced by the nature of the organic groups (R) attached to the tin atom, with the general trend of toxicity being R₃SnX > R₂SnX₂ > RSnX₃.[9]

Experimental Workflow for Anticancer Drug Screening

The development of organotin compounds as potential anticancer drugs follows a structured experimental workflow, from synthesis to biological evaluation.

References

- 1. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Diethyltin diiodide | C4H10I2Sn | CID 76000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Industrial Applications of Tetraethyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((C₂H₅)₄Sn), an organotin compound, serves as a crucial, albeit specialized, chemical in several industrial processes. While its applications are not as widespread as other organotin derivatives, it holds a significant role as a chemical intermediate and as a high-purity precursor in the electronics industry. Historically, it has also been utilized for its biocidal properties. This guide provides a detailed technical overview of its core industrial applications, supported by quantitative data, experimental methodologies, and process diagrams.

Core Industrial Applications

The primary industrial relevance of this compound can be categorized into two main areas: its use as a precursor for advanced material deposition and its role as a key intermediate in the synthesis of other organotin compounds. Its applications as a catalyst and biocide are less common in modern industry but are included for completeness.

Precursor for Tin Oxide (SnO₂) Thin Film Deposition

A significant high-technology application of this compound is as a precursor for the deposition of tin oxide (SnO₂) thin films, which are critical components in gas sensors, solar cells, and transparent conductive coatings.[1] this compound is particularly suited for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques due to its volatility and thermal decomposition properties.[2][3]

In ALD, this compound is used to grow highly uniform and conformal SnO₂ films with atomic-level precision. The process involves sequential, self-limiting surface reactions.[4][5] this compound is introduced into a reaction chamber as a vapor and chemisorbs onto a substrate. A subsequent pulse of a co-reactant (oxidizer) reacts with the adsorbed this compound layer to form a monolayer of SnO₂. This cycle is repeated to build the film to the desired thickness.

Experimental Protocol: ALD of SnO₂ using this compound

-

Substrate Preparation : A silicon or stainless steel substrate is placed in the ALD reactor chamber.

-

Precursor Delivery : The this compound precursor is heated to increase its vapor pressure and pulsed into the reactor.

-

Purge : The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts.

-

Co-reactant Pulse : An oxidizing co-reactant, such as ozone (O₃), hydrogen peroxide (H₂O₂), or oxygen plasma, is pulsed into the chamber.[4][6] This reacts with the surface-adsorbed this compound to form a layer of SnO₂.

-

Purge : The chamber is purged again with inert gas to remove reaction byproducts.

-

Repeat : Steps 2-5 are repeated in a cycle until the desired film thickness is achieved.

Quantitative Data: ALD Growth Rates

The growth per cycle (GPC) is highly dependent on the co-reactant and deposition temperature.

| Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Reference |

| Hydrogen Peroxide (H₂O₂) | 250 - 400 | 0.025 | [4] |

| Ozone (O₃) | 290 - 320 | 0.045 | [4] |

| Oxygen (O₂) Plasma | 100 - 180 | 0.07 | [4][6] |

Note: Water (H₂O) and molecular oxygen (O₂) were found to be ineffective as co-reactants due to the low reactivity of this compound under typical ALD conditions.[4]

Experimental Workflow: Atomic Layer Deposition (ALD) Cycle

Caption: Workflow diagram of a single Atomic Layer Deposition cycle for SnO₂ using this compound.

Intermediate in Organotin Synthesis

A primary industrial use of this compound is as a captive intermediate for the production of tri-, di-, and mono-ethyltin compounds, which have broader applications as catalysts and PVC stabilizers.[7] The conversion is achieved through a redistribution reaction, famously known as the Kocheshkov comproportionation reaction.[7][8]

Reaction Schematics (Kocheshkov Redistribution)

-

3 (C₂H₅)₄Sn + SnCl₄ → 4 (C₂H₅)₃SnCl (Triethyltin chloride)

-

(C₂H₅)₄Sn + SnCl₄ → 2 (C₂H₅)₂SnCl₂ (Diethyltin dichloride)

-

(C₂H₅)₄Sn + 3 SnCl₄ → 4 (C₂H₅)SnCl₃ (Ethyltin trichloride)

Experimental Protocol: Kocheshkov Redistribution (General)

A detailed experimental protocol for the redistribution reaction would be specific to the desired product and industrial setup. However, a general laboratory procedure is as follows:

-

Reactant Charging : Stoichiometric amounts of this compound and tin(IV) chloride, calculated according to the desired product (e.g., 3:1 molar ratio for triethyltin chloride), are charged into a sealed reactor under an inert atmosphere.

-

Reaction Conditions : The mixture is typically heated to facilitate the redistribution of the ethyl and chloro groups. The reaction can be catalyzed by platinum(II) or palladium(II) phosphine complexes to improve yield and selectivity.[8]

-

Product Separation : The resulting mixture of ethyltin chlorides is separated by fractional distillation under reduced pressure. The purity of the products can be assessed using NMR spectroscopy and gas chromatography.

Logical Relationship: Synthesis and Conversion of this compound

Caption: Synthesis of this compound and its subsequent conversion into various ethyltin chlorides.

Catalyst Applications

This compound has been cited as a catalyst or co-catalyst in polymerization reactions, though its use is less common than other organometallics.

-

Olefin Polymerization : It can be used as a component in Ziegler-Natta type catalyst systems for the polymerization of olefins like ethylene.[9][10] In these systems, the organotin compound can act as a co-catalyst with a transition metal compound (e.g., titanium tetrachloride). However, detailed performance data and specific industrial protocols for this compound in this role are not widely published in modern literature, with organoaluminum compounds being far more prevalent.[7]

-

Polyurethane Formation : Organotin compounds, in general, are effective catalysts for the reaction between isocyanates and polyols to form polyurethanes.[11] While tetraalkyltins are listed among potential catalysts, the industry standard typically favors other organotins like dibutyltin dilaurate for their higher catalytic activity.[12]

Biocidal and Preservative Applications

Historically, this compound has been used for its biocidal properties as a fungicide and bactericide.[9]

-

Wood and Textile Preservation : It has been applied as a preservative for wood, textiles, paper, and leather.[9] However, its use in this capacity has largely been superseded by more effective and, in some cases, less toxic organotin compounds (like tributyltin derivatives, which themselves are now heavily regulated) and organic biocides. This compound is not registered with the EPA for use as a pesticide in the United States.[9]

Quantitative Data: Biocidal Efficacy

Synthesis Methodology

The most common and industrially viable method for synthesizing this compound is the Grignard reaction.[14]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from the established procedure in Organic Syntheses.[15]

-

Grignard Reagent Preparation : In a three-necked flask equipped with a reflux condenser and stirrer, magnesium turnings (2.05 g atoms) are placed in absolute ether. A solution of ethyl bromide (2.3 moles) in absolute ether is added gradually to initiate and sustain the Grignard reaction, forming ethylmagnesium bromide (C₂H₅MgBr).

-

Reaction with Tin Tetrachloride : The flask is cooled in an ice bath. Tin(IV) chloride (SnCl₄, 0.32 mole) is added dropwise with vigorous stirring to the prepared Grignard reagent.

-

Reflux and Ether Removal : The mixture is heated at reflux for 1 hour. The ether is then partially removed by distillation to raise the reaction temperature.

-

Hydrolysis : The reaction mixture is cooled again and decomposed by the slow addition of ice water, followed by ice-cold 10% hydrochloric acid.

-

Extraction and Drying : The mixture is transferred to a separatory funnel. The ether layer containing the product is separated, filtered, and dried with anhydrous calcium chloride.

-

Purification : The ether is removed by distillation. The crude this compound is then purified by vacuum distillation, yielding the final product. The reported yield is typically in the range of 89-96%.[15]

Physical and Toxicological Data

A summary of key physical and toxicological properties is essential for safe handling and application.

Table of Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Sn | [9] |

| Molar Mass | 234.95 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Density | 1.187 g/cm³ | [14] |

| Boiling Point | 181 °C | [14] |

| Melting Point | -112 °C | [14] |

| Solubility | Insoluble in water; Soluble in ether | [14] |

Table of Toxicological Data

| Parameter | Value | Species | Reference |

| OSHA PEL (as Sn) | 0.1 mg/m³ (8-hr TWA) | Human | [9] |

| ACGIH TLV (as Sn) | 0.1 mg/m³ (8-hr TWA) | Human | [9] |

| NIOSH REL (as Sn) | 0.1 mg/m³ (10-hr TWA) | Human | [9] |

| LD₅₀ (Oral) | 9-16 mg/kg | Rat | [9] |

Note: this compound is metabolized in the body to the more toxic triethyltin.[14]

Conclusion

This compound's primary modern industrial applications are concentrated in high-value sectors, serving as a crucial precursor for SnO₂ thin films in the electronics industry and as a foundational building block for other ethyltin compounds used as catalysts and stabilizers. While its direct use as a catalyst and biocide is documented, these applications are now largely historical or niche due to the development of more efficient and specialized alternatives. A thorough understanding of its synthesis, reaction chemistry, and physical properties is vital for its safe and effective use in its targeted industrial roles.

References

- 1. Development of synthetic wood preservatives against wood-decaying fungi - MOJ Ecology & Environmental Sciences - MedCrave Publishing [medcrave.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. d-nb.info [d-nb.info]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. ipme.ru [ipme.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 10. distantreader.org [distantreader.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Tetraethyltin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract